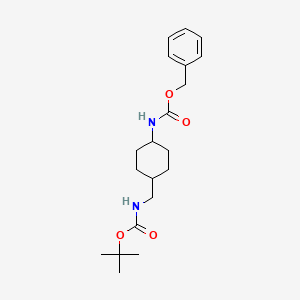







|
REACTION_CXSMILES
|
BrC[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1OC)=[O:4].N[C:14]([NH:16][C@H:17]1[CH2:22][CH2:21][C@H:20]([CH2:23][NH:24][C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:19][CH2:18]1)=S.C(N(CC)C(C)C)(C)C.CC(C)=[O:43]>>[CH2:3]([O:4][C:14](=[O:43])[NH:16][CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][NH:24][C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:19][CH2:18]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=C(C=CC=C1)OC
|
|
Name
|
trans-4-(aminocarbothioylamino)-1-(t-butoxycarbonyl-amino)methyl-cyclohexane
|
|
Quantity
|
1.88 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N[C@@H]1CC[C@H](CC1)CNC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium bicarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash column chromatography over silica gel (hexanes/ethyl acetate 5:2)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1CCC(CC1)CNC(=O)OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 44% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |